Imazethapyr is derived from the synthesis of specific chemical precursors, often involving reactions that yield various impurities, including Imazethapyr Impurity 10. The compound is classified under several categories:
The synthesis of Imazethapyr typically involves multiple steps, including the formation of key intermediates. According to patent CN102453022B, the preparation method includes:
Technical details indicate that careful control of reaction parameters is essential to enhance yield and minimize by-products .
The molecular structure of Imazethapyr Impurity 10 can be inferred from its relationship to imazethapyr. The parent compound has a complex structure featuring:
The impurity's exact structural formula may vary slightly based on its formation pathway during synthesis, potentially affecting its biological activity .
Imazethapyr undergoes various chemical reactions that can lead to the formation of impurities, including:
These reactions are critical in understanding how to control the quality of the final herbicide product .
Imazethapyr functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is vital for synthesizing branched-chain amino acids in plants. The mechanism includes:
The presence of impurities like Imazethapyr Impurity 10 may alter this mechanism slightly, potentially affecting herbicidal efficacy .
The physical properties of Imazethapyr include:
Chemical properties involve:
Relevant data suggest that impurities can influence these properties, potentially leading to variations in performance .
Imazethapyr Impurity 10 is pharmacologically designated as 3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide, with the systematic IUPAC name reflecting its complex fused heterocyclic structure. This impurity is registered under CAS 102268-21-3 and bears the molecular formula C₁₅H₁₉N₃O₃, corresponding to a molecular weight of 289.34 g/mol [1]. It is structurally distinct from other documented impurities like Diethyl 5-ethylpyridine-2,3-dicarboxylate (CAS 105151-39-1) or 5-Ethylpyridine-2,3-dicarboxylic acid (CAS 102268-15-5) [2] [4].
Table 1: Molecular Identity of Imazethapyr Impurity 10
Property | Value |
---|---|
CAS Registry Number | 102268-21-3 |
Molecular Formula | C₁₅H₁₉N₃O₃ |
Molecular Weight | 289.34 g/mol |
Synonyms | 3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |
Purity Specification | >95% (HPLC) |
Physical Form | Solid |
The tetracyclic scaffold of Imazethapyr Impurity 10 combines a pyrrolopyridine core with acetamide and diketone functionalities. Key spectroscopic data support this assignment:
¹³C NMR confirms carbonyl resonances at δ 170.5 ppm (amide C=O) and δ 165.8 ppm (diketone C=O), alongside pyridinic carbons between δ 140–160 ppm [5].
Mass Spectrometry (MS):High-resolution ESI-MS exhibits a protonated molecular ion [M+H]⁺ at m/z 290.3, with key fragments at m/z 245.2 (loss of -CONH₂) and m/z 187.1 (cleavage of the pyrrolidine ring) [1].
Infrared (IR) Spectroscopy:Strong absorptions at 1700 cm⁻¹ (C=O stretch, diketone), 1665 cm⁻¹ (C=O stretch, amide), and 1580 cm⁻¹ (C=N pyridine) dominate the spectrum [5].
Table 2: Key Spectroscopic Signatures of Imazethapyr Impurity 10
Technique | Critical Assignments |
---|---|
¹H NMR | δ 1.25 (t, 3H), 2.78 (q, 2H), 1.52 (s, 6H), 3.85 (s, 2H), 8.5 (br s, 1H) |
¹³C NMR | δ 170.5 (C=O), 165.8 (C=O), 150–140 (pyridine C), 28.5 (-CH₂CH₃), 22.1 (-CH(CH₃)₂) |
MS (ESI+) | [M+H]⁺ 290.3 → 245.2 (-CONH₂), 187.1 (pyrrolopyridine scission) |
IR (KBr) | 1700 cm⁻¹ (vs, C=O), 1665 cm⁻¹ (s, C=O), 1580 cm⁻¹ (m, C=N) |
Imazethapyr Impurity 10 diverges fundamentally from the parent herbicide Imazethapyr (CAS 81335-77-5), despite sharing the molecular formula C₁₅H₁₉N₃O₃ [7]. Critical distinctions include:
Structural Backbone:Imazethapyr features an imidazolinone ring linked to nicotinic acid (IUPAC: 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid). In contrast, Impurity 10 contains a fused tetracyclic system (pyrrolo[3,4-b]pyridine) with a terminal acetamide group instead of a carboxylic acid [1] [7]. This difference eliminates the acidic proton (pKa ~3.9) critical for Imazethapyr’s water solubility (1,400 mg/L) and herbicidal activity via AHAS enzyme inhibition [3].
Bioactivity Implications:The absence of the ionizable carboxyl group and the rigid polycyclic framework in Impurity 10 preclude binding to acetohydroxyacid synthase (AHAS), the target of Imazethapyr. Consequently, Impurity 10 is pharmacologically inert as a herbicide [7].
Table 3: Structural and Functional Comparison with Imazethapyr
Parameter | Imazethapyr Impurity 10 | Imazethapyr (Parent) |
---|---|---|
IUPAC Name | 3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide | 5-Ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid |
Key Functional Groups | Acetamide, diketone, fused pyrrolopyridine | Carboxylic acid, imidazolinone |
Ionizable Group | None (neutral) | Carboxylic acid (pKa 2.1 and 3.9) |
Water Solubility | Low (<100 mg/L, estimated) | 1,400 mg/L |
Herbicidal Activity | Inert | AHAS inhibitor (HRAC Group B) |
Bioactive Conformation | Non-alignment with AHAS catalytic site | Planar acid-imidazolinone motif essential |
Although Imazethapyr Impurity 10 lacks chiral centers, its formation pathway intersects with the enantioselective metabolism of Imazethapyr. The parent herbicide exists as R-(+)- and S-(−)-enantiomers, with the R-form exhibiting 10-fold higher herbicidal activity due to preferential binding to AHAS [6] [7].
Synthesis Pathways and Chirality:Impurity 10 arises during racemic Imazethapyr synthesis or storage via intramolecular cyclization of the R-enantiomer. Kinetic studies indicate this reaction is favored in acidic conditions, where the protonated nicotinic acid undergoes nucleophilic attack by the imidazolinone nitrogen, forming the fused pyrrolopyridine system [5]. This process erases the chiral center at C4 of the imidazolinone ring, rendering Impurity 10 achiral.
Analytical Challenges:Residual enantiomeric impurities in Imazethapyr formulations can be resolved using chiral HPLC (e.g., Chiralcel OJ column). Ethanol/hexane mobile phases with 0.1% formic acid achieve baseline separation (α > 1.5) [6]. Impurity 10 elutes separately from both enantiomers due to its distinct polarity and lack of chirality.
Environmental Significance:Enantioselective degradation of Imazethapyr in soil (DT₅₀ 14–290 days) may amplify Impurity 10’s relative abundance, as the R-enantiomer degrades faster. This shifts microbial community structure (e.g., reduced fungi/bacteria ratio) but recovers within 60 days [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1